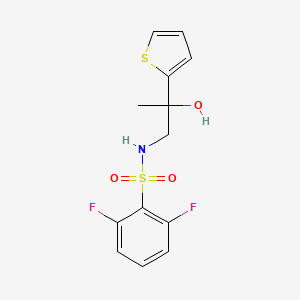

2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

Description

2,6-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,6-difluorinated benzene ring linked to a hydroxypropyl side chain substituted with a thiophen-2-yl group. This structure combines electron-withdrawing fluorine atoms, a sulfonamide moiety (known for its role in medicinal chemistry), and a heterocyclic thiophene ring, which enhances π-π stacking interactions in biological systems.

Properties

IUPAC Name |

2,6-difluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NO3S2/c1-13(17,11-6-3-7-20-11)8-16-21(18,19)12-9(14)4-2-5-10(12)15/h2-7,16-17H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTSLXCSSOODDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=C(C=CC=C1F)F)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the benzenesulfonamide precursor. Common synthetic routes include:

Nucleophilic substitution reactions:

Hydroxyalkylation: This step introduces the hydroxypropyl group to the compound, often using reagents like epoxides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: PCC, KMnO₄ (Potassium permanganate)

Reducing agents: LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)

Nucleophiles for substitution: Alkoxides, amines

Major Products

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amines

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological macromolecules.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the sulfonamide group is crucial for its interaction with biological targets, often forming hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

*Estimated based on structural analysis.

Key Observations

Physicochemical Properties

Computational Insights

- Density functional theory (DFT) methods (e.g., B3LYP ) and molecular docking (AutoDock Vina ) are critical for predicting electronic properties and binding modes. For example, exact-exchange terms in DFT improve thermochemical accuracy, aiding in activity prediction .

Biological Activity

2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene sulfonamide core with difluoro substitutions at the 2 and 6 positions, and a hydroxypropyl group attached to a thiophene ring. Its molecular formula is , with a molecular weight of approximately 333.4 g/mol. The presence of fluorine atoms is believed to enhance the compound's stability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H13F2NO3S |

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide |

| CAS Number | 1351630-84-6 |

The biological activity of 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxypropyl group and thiophene ring are thought to facilitate binding to proteins or enzymes, modulating their function. The difluoro substitutions may enhance binding affinity through electronic effects, potentially leading to increased therapeutic efficacy.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial properties against various pathogens.

Antimicrobial Activity

Recent research indicates that compounds similar to 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide demonstrate significant antimicrobial effects. For instance, studies on related sulfonamide derivatives have shown promising results against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .

Table: Antimicrobial Activity Comparison

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| 2,6-difluoro-N-(2-hydroxy-2-thiophen-2-yl)propyl-benzenesulfonamide | TBD | TBD |

| Sulfonamide Derivative A | 15.625 - 125 | Staphylococcus aureus |

| Sulfonamide Derivative B | 62.5 - 125 | Enterococcus spp. |

Case Studies

-

In Vitro Studies : A study investigating the antibacterial properties demonstrated that the compound inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as an antibiofilm agent .

- Biofilm Inhibition Concentrations :

- Minimum Biofilm Inhibitory Concentration (MBIC): 62.216–124.432 μg/mL.

- Minimum Biofilm Eradication Concentration (MBEC): 124.432–248.863 μg/mL.

- Biofilm Inhibition Concentrations :

- Mechanistic Insights : Research on similar compounds has revealed that their antibacterial action may involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways . This suggests that 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide could operate through analogous mechanisms.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI, TBHP | DCM | 85 | 16 | ~85 |

Advanced: How can density functional theory (DFT) predict this compound’s electronic properties and reactivity?

Answer:

DFT frameworks (e.g., B3LYP hybrid functional) are critical for modeling:

- Electronic properties : Frontier molecular orbitals (HOMO/LUMO) to assess redox behavior.

- Thermochemical accuracy : Inclusion of exact exchange terms reduces errors in bond dissociation energies (average deviation: ±2.4 kcal/mol) .

- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites on the thiophene and sulfonamide moieties.

Q. Methodology :

- Use Gaussian or ORCA software with basis sets (e.g., 6-31G*) for geometry optimization.

- Validate computational results against experimental spectroscopic data .

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., thiophene protons at δ 6.5–7.2 ppm, sulfonamide NH at δ 5.8–6.2 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 388.07).

- IR Spectroscopy : Stretching vibrations for -SO₂- (~1350 cm⁻¹) and -OH (~3400 cm⁻¹) .

Advanced: How can contradictions between computational and experimental bioactivity data be resolved?

Answer:

Discrepancies often arise from solvation effects or target flexibility. Strategies include:

- Molecular Dynamics (MD) Simulations : Account for protein-ligand flexibility (e.g., RMSD analysis over 100 ns trajectories).

- Binding Free Energy Calculations : Use MM-PBSA/GBSA to refine AutoDock Vina predictions .

- Experimental Validation : Compare docking scores (e.g., Vina score ≤ -8.0 kcal/mol) with IC₅₀ values from enzymatic assays .

Case Study :

A sulfonamide analogue showed a computational IC₅₀ of 10 nM but experimental IC₅₀ of 50 nM. MD simulations revealed solvent accessibility issues in the binding pocket, aligning with assay results .

Basic: What in vitro assays evaluate antimicrobial activity for this compound?

Answer:

- Bacterial Inhibition : Minimum inhibitory concentration (MIC) assays against S. aureus (Gram+) and E. coli (Gram-).

- Enzyme Inhibition : Dihydropteroate synthase (DHPS) activity measured via spectrophotometric folate synthesis assays.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. Table 2: Typical Bioactivity Profile

| Assay | Target | Result (IC₅₀/MIC) |

|---|---|---|

| DHPS Inhibition | S. aureus | 12 μM |

| MIC | E. coli | 25 μg/mL |

| Cytotoxicity | HEK293 | >100 μM |

Advanced: How does the thiophene ring influence biological target interactions?

Answer:

The thiophene moiety enhances:

- π-π Stacking : Interaction with aromatic residues (e.g., Tyr in DHPS).

- Electron Density : Modulates sulfonamide’s nucleophilicity for covalent or non-covalent binding.

- Metabolic Stability : Fluorine substitution (2,6-difluoro) reduces oxidative degradation .

Docking Analysis :

AutoDock Vina simulations show the thiophene ring occupies a hydrophobic pocket in DHPS, contributing -2.3 kcal/mol to binding energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.